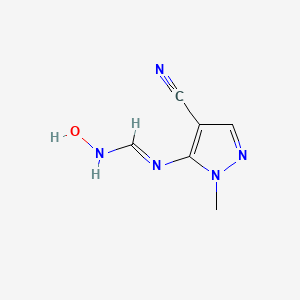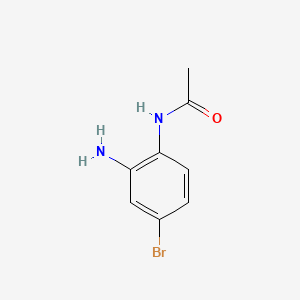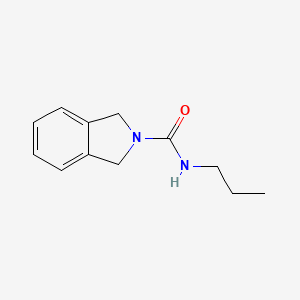
Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also has a benzamido group and a sulfonyl group attached to a piperidine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The thiophene and piperidine rings would add cyclic structure, while the sulfonyl and benzamido groups would likely contribute to the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and benzamido groups could affect its solubility, while the cyclic structure could influence its stability .Applications De Recherche Scientifique
Antimicrobial Activity and Docking Study Research on derivatives of thiophene, which share structural similarities with Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate, has demonstrated significant antimicrobial activity. A study synthesized a series of compounds, evaluating their activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds showed higher activity compared to reference drugs, indicating potential as antimicrobial agents. Molecular modeling suggested these compounds exhibit similar orientation and binding interactions within the active site of dihydropteroate synthase, a target enzyme in microbial metabolic pathways (Ghorab, Soliman, Alsaid, & Askar, 2017).
Photochemical Degradation of Crude Oil Components Another area of interest is the photochemical degradation of crude oil components, including benzothiophene derivatives. Research focusing on the degradation of 2-methyl-, 3-methyl-, and 2,3-dimethylbenzo[b]thiophene in aqueous solution has helped elucidate the fate of crude oil components after an oil spill. The primary pathway involves oxidation of methyl groups to carboxylic acids, leading to the formation of 2-sulfobenzoic acid as the ultimate degradation product (Andersson & Bobinger, 1996).
Electrochemical Polymerization The electrochemical polymerization of thiophene derivatives, including those similar to this compound, has been explored for creating water-soluble and self-doped polythiophene derivatives. This approach has significant implications for developing conductive polymers with applications in electronics and materials science. The synthesized polymer, characterized by various analytical techniques, demonstrates the potential for innovative material design (Turac, Varol, Ak, Sahmetlioglu, & Toppare, 2008).
Functionalization of Microporous Frameworks Research into the functionalization of microporous lanthanide-based metal-organic frameworks with methyl-substituted thieno[2,3-b]thiophene groups reveals novel sensing activities and magnetic properties. These frameworks demonstrate potential for gas adsorption, sensing of organic compounds and ions, and significant magnetocaloric effects. Such properties are essential for environmental monitoring, sensing technologies, and magnetic refrigeration applications (Wang et al., 2016).
Mécanisme D'action
Orientations Futures
The future research directions for this compound would likely depend on its potential applications. If it shows promise in medicinal chemistry, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in preclinical and clinical trials .
Propriétés
IUPAC Name |
methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-13-10-14(2)12-22(11-13)29(25,26)16-6-4-15(5-7-16)18(23)21-19-17(8-9-28-19)20(24)27-3/h4-9,13-14H,10-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHFTLVXDCOJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 5-(6-bromopyridine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3015323.png)
![5-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1-phenylpyrazole-4-carboxamide](/img/structure/B3015324.png)
![(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3015326.png)

![4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3015328.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B3015330.png)
![2-[(3-Cyano-2-propenyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B3015331.png)

![4-[2-(Dimethylamino)ethoxy]aniline dihydrochloride](/img/structure/B3015334.png)